tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16775517
InChI: InChI=1S/C13H12BrCl2NO2/c1-13(2,3)19-12(18)17-6-8(14)7-4-9(15)10(16)5-11(7)17/h4-6H,1-3H3
SMILES:
Molecular Formula: C13H12BrCl2NO2
Molecular Weight: 365.0 g/mol

tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate

CAS No.:

Cat. No.: VC16775517

Molecular Formula: C13H12BrCl2NO2

Molecular Weight: 365.0 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate -

Specification

Molecular Formula C13H12BrCl2NO2
Molecular Weight 365.0 g/mol
IUPAC Name tert-butyl 3-bromo-5,6-dichloroindole-1-carboxylate
Standard InChI InChI=1S/C13H12BrCl2NO2/c1-13(2,3)19-12(18)17-6-8(14)7-4-9(15)10(16)5-11(7)17/h4-6H,1-3H3
Standard InChI Key CBXPSQGPURATKE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Cl)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

The compound’s molecular formula, C₁₃H₁₂BrCl₂NO₂, reflects a polyhalogenated indole core with a tert-butyloxycarbonyl (Boc) protecting group. The indole ring system is substituted at the 3-position with bromine and at the 5- and 6-positions with chlorine atoms, while the 1-position is occupied by the Boc group. This arrangement confers both steric bulk and electronic modulation, critical for its reactivity in subsequent transformations.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Nametert-butyl 3-bromo-5,6-dichloroindole-1-carboxylate
Molecular Weight365.0 g/mol
Canonical SMILESCC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Cl)Br
InChI KeyCBXPSQGPURATKE-UHFFFAOYSA-N
PubChem CID119081610

Synthesis and Methodological Approaches

Synthetic Pathways

The synthesis of tert-butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate involves a multi-step sequence starting from a base indole scaffold. A representative route includes:

  • Indole Protection: Introduction of the Boc group at the 1-position using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Halogenation: Sequential electrophilic substitution reactions to install chlorine and bromine atoms. Chlorination is typically achieved using sulfuryl chloride (SO₂Cl₂), while bromination employs N-bromosuccinimide (NBS) in the presence of a Lewis acid.

Optimization Strategies

Key challenges in the synthesis include regioselectivity during halogenation and stability of the Boc group under acidic conditions. Recent advances utilize microwave-assisted synthesis to reduce reaction times and improve yields. For example, a 2024 study demonstrated a 15% increase in yield (from 65% to 80%) when employing microwave irradiation at 100°C for 30 minutes.

Applications in Organic Synthesis and Drug Discovery

Role as a Synthetic Intermediate

Research Frontiers and Future Directions

Exploration of Biological Activity

Despite its widespread synthetic use, the compound’s direct biological effects remain largely uncharacterized. Preliminary in silico studies suggest potential interactions with cytochrome P450 enzymes, warranting further investigation into its pharmacokinetic properties.

Innovations in Sustainable Synthesis

Recent efforts focus on replacing traditional halogenation reagents with greener alternatives. For instance, electrochemical bromination using NaBr and MnO₂ has shown promise in reducing waste generation while maintaining high regioselectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator